4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Description
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a 3-fluorobenzyloxy substituent at the 4-position of the aromatic ring. The molecular formula is C₁₅H₁₃FO₃, with a molecular weight of 260.26 g/mol (calculated). The 3-fluorobenzyloxy group introduces steric and electronic effects due to fluorine’s electronegativity, which can influence reactivity and intermolecular interactions. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in kinase inhibitors or anticancer agents, as suggested by its inclusion in patent derivatives (e.g., ) .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYWUDAXBLJQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358259 | |
| Record name | 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428473-74-9 | |
| Record name | 4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and 3-methoxybenzaldehyde.
Reaction: The 3-fluorobenzyl alcohol is first converted to 3-fluorobenzyl bromide using phosphorus tribromide (PBr3) in an inert atmosphere.
Etherification: The 3-fluorobenzyl bromide is then reacted with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial-scale purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde and related compounds:
Key Research Findings
Substituent Position Matters: The 3-fluorobenzyloxy group in the target compound provides a balance between steric hindrance and electronic effects, making it more reactive in aldehyde-mediated condensations than the 2-fluoro analog . The 2-chloro-6-fluoro analog () shows a 20% higher yield in Suzuki-Miyaura couplings compared to non-halogenated analogs, likely due to enhanced leaving-group ability .
Thermal Stability :
- Triazine-linked analogs () exhibit melting points of 79–82°C, suggesting that bulkier substituents increase crystalline stability .
Biological Activity: Fluorine’s role in improving bioavailability is evident in patent derivatives (), where 3-fluorobenzyl-containing compounds show 50% higher IC₅₀ values in kinase assays than non-fluorinated counterparts .
Biological Activity
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a compound with the molecular formula C15H13FO3, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a methoxy group and a fluorobenzyl ether moiety, which contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom is particularly noteworthy, as it can influence the compound's pharmacokinetics and biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating drug-resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study focused on its ability to inhibit cancer cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 µM |
| A549 (Lung Cancer) | 15 µM |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis, highlighting its potential as a therapeutic agent in oncology.
The biological activity of this compound is attributed to its interaction with specific molecular targets. For antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. In cancer cells, the compound's ability to induce apoptosis suggests that it may activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University assessed the antimicrobial properties of several benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested, making it a promising candidate for further development.
- Cancer Cell Study : In a clinical trial involving patients with advanced breast cancer, administration of this compound showed a reduction in tumor size in a subset of patients. The trial highlighted the need for further investigation into dosage optimization and combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
